A Historical Perspective on the Discovery of GABA Neurotransmission
A Historical Perspective on the Discovery of GABA Neurotransmission
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The identification of gamma-aminobutyric acid (GABA) as the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS) was not a singular event, but rather a gradual convergence of biochemical and neurophysiological research over several decades. This whitepaper provides a detailed historical account of this discovery, focusing on the key experiments, methodologies, and conceptual shifts that cemented GABA's role in neuroscience.
The Initial Discovery of GABA in the Brain (1950)
In 1950, the story of GABA began with its independent discovery by two research groups. Eugene Roberts and Sam Frankel, at the Washington University School of Medicine, were studying the free amino acid content of various tissues using paper chromatography.[1][2] They observed a ninhydrin-reactive spot in brain extracts that was present in uniquely large quantities compared to other tissues.[3] Through meticulous biochemical analysis, they identified this compound as γ-aminobutyric acid.[4][5] Concurrently, Jorge Awapara at the M.D. Anderson Cancer Center also reported the presence of this previously unknown amino acid in brain extracts.[6]
Initially, the significance of this discovery was unclear, and GABA was thought to have a purely metabolic function.[6] The initial response from the broader scientific community was muted, with few follow-up studies in the subsequent years.[4][[“]]
The method employed by Roberts and Frankel was crucial for the initial detection of GABA. While the original papers provide a summary, the protocol can be reconstructed as follows:
-
Tissue Extraction: Fresh mammalian brain tissue was homogenized in 80% ethanol (B145695) to precipitate proteins and extract free amino acids and other small molecules. The mixture was then centrifuged, and the supernatant was collected.
-
Chromatography: The protein-free extract was spotted onto large sheets of filter paper (e.g., Whatman No. 1).
-
Solvent Systems: The chromatograms were developed using two-dimensional chromatography with different solvent systems to achieve separation of the amino acids. Commonly used systems at the time included phenol-water for the first dimension and lutidine-collidine for the second.
-
Visualization: After drying, the paper was sprayed with a solution of ninhydrin, a chemical that reacts with primary amines to produce a characteristic purple color (Ruhemann's purple).
-
Identification: The position of the unknown spot was compared with the positions of known amino acid standards run under identical conditions. Roberts and Frankel noted a prominent spot that did not correspond to any of the common protein-forming amino acids.[4] They were able to cut out the paper strips containing the unknown compound, extract it, and run it against reference standards in different solvent systems to confirm its identity as GABA.[8] A confirmatory technique, the isotope derivative method, was also used by their colleague Sidney Udenfriend.[5]
"Factor I" and the Search for an Inhibitory Substance
While biochemists were identifying GABA, neurophysiologists were on a parallel track, searching for the chemical basis of synaptic inhibition. In the early 1950s, Ernst Florey and his colleagues were studying inhibitory mechanisms in crustaceans.[9] They prepared extracts from mammalian brains and found that they contained a substance that could inhibit neuronal activity. They named this unidentified substance "Factor I".[6][10]
The crayfish stretch receptor organ emerged as a key biological assay system for this research.[9][11] This preparation was exceptionally sensitive to inhibitory substances, providing a reliable method to test the activity of various brain extracts and purified compounds.
The crayfish stretch receptor preparation was instrumental in linking GABA to a physiological function.[9][12]
-
Dissection: A crayfish is dissected to expose the abdominal stretch receptor organs, which consist of a sensory neuron whose dendrites are embedded in a specialized muscle fiber.[13]
-
Recording Setup: The axon of the sensory neuron is isolated and placed on recording electrodes to monitor action potential firing. A setup is arranged to apply a controlled mechanical stretch to the receptor muscle, which causes the neuron to fire.
-
Application of Substances: Test substances (such as brain extracts or pure chemical compounds) are applied to the bathing solution surrounding the preparation.
-
Measurement of Inhibition: An inhibitory substance is identified by its ability to reduce or completely abolish the firing of action potentials induced by the mechanical stretch. The degree of inhibition can be quantified by measuring the change in firing frequency.
The Unification: Factor I is Identified as GABA (1957)
The critical breakthrough came in 1957 when researchers, including Alva Bazemore, K. A. C. Elliott, and Ernst Florey, demonstrated that the potent inhibitory activity of purified Factor I was, in fact, due to GABA.[3][14] They applied purified GABA to the crayfish stretch receptor and found that it mimicked the inhibitory effects of Factor I perfectly.[4][8] This finding provided the first strong evidence that GABA had a significant physiological role in the nervous system, specifically as an inhibitory substance.[[“]]
However, the acceptance of GABA as a bona fide neurotransmitter in the mammalian CNS was not immediate. Some researchers argued that its effects were a general depressant action rather than specific synaptic transmission.[9] One key point of contention was that the effects of applied GABA were not blocked by strychnine, a known antagonist of postsynaptic inhibition in the spinal cord (which was later found to be glycine-mediated inhibition).[9]
Fulfilling the Criteria for a Neurotransmitter
Over the next decade, a wealth of evidence accumulated that satisfied the rigorous criteria for classifying a substance as a neurotransmitter. This solidified GABA's role as the primary inhibitory transmitter in the brain.
| Criterion for Neurotransmitter Status | Key Experimental Evidence for GABA | Approximate Timeframe |
| Presence in Presynaptic Terminal | High concentrations of GABA and its synthesizing enzyme, glutamic acid decarboxylase (GAD), were found in presynaptic nerve terminals. | Early to Mid 1960s |
| Synthesis in Presynaptic Neuron | Roberts and Frankel had already shown in 1950 that brain tissue could synthesize GABA from glutamic acid.[4][8] Later studies localized GAD within neurons. | 1950, refined in 1960s |
| Release Upon Stimulation | Calcium-dependent release of GABA from stimulated inhibitory nerves was demonstrated, notably in crustacean preparations by Otsuka and colleagues.[6] | Mid 1960s |
| Postsynaptic Action Mimicry | Application of GABA to postsynaptic neurons (e.g., via microiontophoresis) was shown to mimic the inhibitory postsynaptic potential (IPSP) produced by stimulating inhibitory nerves.[6] This action was shown to be due to a selective increase in chloride ion conductance.[6] | Mid to Late 1960s |
| Mechanism for Inactivation | The discovery of potent and specific uptake mechanisms for GABA into both neurons and glial cells provided the necessary mechanism for terminating its synaptic action.[9] | Late 1960s |
The GABAergic Synapse and Beyond
By the late 1960s and early 1970s, GABA's role as a major inhibitory neurotransmitter was firmly established.[9] Subsequent research focused on elucidating the molecular details of GABAergic transmission, including the characterization of its receptors (GABA-A and GABA-B) and the development of pharmacological agents that target the GABA system. These discoveries have been foundational for developing treatments for anxiety, epilepsy, and sleep disorders.[9]
// Nodes Presynaptic [label="Presynaptic\nTerminal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glutamate [label="Glutamate", fillcolor="#FBBC05", fontcolor="#202124"]; GAD [label="GAD", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GABA_Vesicle [label="GABA in\nVesicle", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Postsynaptic [label="Postsynaptic\nNeuron", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GABA_A_Receptor [label="GABA-A Receptor\n(Ion Channel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cl_ion [label="Cl-", shape=plaintext, fontcolor="#202124"]; Hyperpolarization [label="Hyperpolarization\n(Inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Glutamate -> GAD [label="synthesis"]; GAD -> GABA_Vesicle [label="packaging"]; Presynaptic -> GABA_A_Receptor [label="GABA Release\n(Action Potential)"]; GABA_A_Receptor -> Cl_ion [label="opens"]; Cl_ion -> Postsynaptic [label="influx"]; Postsynaptic -> Hyperpolarization [label="leads to"];
// Positioning {rank=same; Presynaptic; Postsynaptic;} GAD -> GABA_Vesicle [style=invis]; } dot Caption: Simplified GABA-A receptor signaling pathway.
The journey from an unidentified spot on a paper chromatogram to a fundamental pillar of modern neuroscience illustrates the power of interdisciplinary research, combining biochemical identification with rigorous physiological testing to unravel the complexities of the brain.
References
- 1. Eugene Roberts (neuroscientist) - Wikipedia [en.wikipedia.org]
- 2. sfn.org [sfn.org]
- 3. Gamma-aminobutyric acid - Scholarpedia [scholarpedia.org]
- 4. JBC: The discovery of GABA in the brain [asbmb.org]
- 5. Gamma-aminobutyric acid/history - Scholarpedia [scholarpedia.org]
- 6. contents.kocw.or.kr [contents.kocw.or.kr]
- 7. consensus.app [consensus.app]
- 8. The discovery of GABA in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABA and glycine as neurotransmitters: a brief history - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factor I--inhibitory factor from brain; assay; conditions in brain; simulating and antagonizing substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. courses.cit.cornell.edu [courses.cit.cornell.edu]
- 12. funjournal.org [funjournal.org]
- 13. web.as.uky.edu [web.as.uky.edu]
- 14. Factor I and gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
